molecular formula C13H14N2O2S B5463653 2-[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)sulfanyl]acetic acid

2-[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)sulfanyl]acetic acid

Cat. No.: B5463653
M. Wt: 262.33 g/mol
InChI Key: BLKUZHAXPXBWMU-UHFFFAOYSA-N
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Description

2-[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)sulfanyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a tetrahydrocyclohepta[c]pyridine ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydrocyclohepta[c]pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

    Attachment of the sulfanylacetic acid moiety: This can be done through a nucleophilic substitution reaction where a thiol group reacts with a halogenated acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The cyano group and the sulfanylacetic acid moiety are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
  • 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]acetamide

Uniqueness

2-[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)sulfanyl]acetic acid is unique due to its specific structural features, such as the position of the cyano group and the sulfanylacetic acid moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-6-11-10-5-3-1-2-4-9(10)7-15-13(11)18-8-12(16)17/h7H,1-5,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKUZHAXPXBWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(C(=C2CC1)C#N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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